molecular formula C13H17N5O2 B237801 N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide

N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide

Cat. No.: B237801
M. Wt: 275.31 g/mol
InChI Key: GLIBSSWJFHSAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, an ethyl group, and a propan-2-yloxy group attached to a benzamide core. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via etherification reactions using propan-2-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzamide: Similar structure with a methyl group instead of an ethyl group.

    N-(2-ethyl-2H-tetrazol-5-yl)-3-(methoxy)benzamide: Similar structure with a methoxy group instead of a propan-2-yloxy group.

    N-(2-ethyl-2H-tetrazol-5-yl)-3-(propan-2-yloxy)benzoic acid: Similar structure with a carboxylic acid group instead of a benzamide group.

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-3-isopropoxybenzamide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-6-5-7-11(8-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19)

InChI Key

GLIBSSWJFHSAMX-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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